beta-D-glucuronide-pNP-carbonate properties
beta-D-glucuronide-pNP-carbonate properties
Next-Generation ADC Linker Technologies: A Comprehensive Guide to -D-Glucuronide-pNP-Carbonate
Executive Summary
Antibody-Drug Conjugates (ADCs) require highly stable yet conditionally labile linkers to ensure the targeted delivery of cytotoxic payloads. The
This whitepaper provides an in-depth technical analysis of the structural logic, mechanism of action, and validated conjugation protocols for
Structural Logic and Chemical Properties
The
-
The Trigger: A heavily protected
-D-glucuronic acid moiety (typically tri-O-acetylated with a methyl ester). The protection ensures synthetic tractability and prevents premature degradation during the chemical conjugation steps[3]. -
The Self-Immolative Spacer: A substituted benzyl alcohol derivative that physically separates the bulky enzyme cleavage site from the payload. This prevents steric hindrance, ensuring the enzyme can efficiently access the glycosidic bond[4].
-
The Reactive Electrophile: A para-nitrophenyl (pNP) carbonate group. The pNP group is a superior leaving group due to the strong electron-withdrawing nature of the nitro group, which stabilizes the resulting phenoxide anion via resonance. This allows for highly efficient nucleophilic acyl substitution by amine-bearing payloads to form a stable carbamate linkage[1].
Table 1: Physicochemical Properties of -D-Glucuronide-pNP-Carbonate
| Property | Value | Rationale / Significance |
| CAS Number | 894095-98-8 | Standard identifier for the fully protected linker precursor[5]. |
| Molecular Formula | C45H43N3O18 | Reflects the Fmoc-protected, acetylated glucuronide-pNP structure[5]. |
| Molecular Weight | 913.83 g/mol | High MW necessitates careful stoichiometric control during conjugation[5]. |
| Solubility | DMSO: ~100 mg/mL | Requires polar aprotic solvents for conjugation reactions; sonication recommended[6]. |
| Storage (Powder) | -20°C (Up to 3 years) | Prevents premature hydrolysis of the pNP carbonate and acetyl esters[6]. |
| Storage (Solvent) | -80°C (Up to 1 year) | Minimizes degradation when stored as a stock solution[6]. |
Mechanism of Action: The Tandem Cleavage Pathway
The clinical superiority of
Upon ADC internalization via receptor-mediated endocytosis, the complex is trafficked to the lysosome. The acidic, enzyme-rich environment triggers a tandem cleavage event:
-
Enzymatic Hydrolysis:
-glucuronidase cleaves the -glycosidic bond, liberating the phenol of the self-immolative spacer[4]. -
1,6-Elimination: The newly formed phenoxide undergoes a spontaneous electronic cascade (1,6-elimination), expelling the carbamate moiety[7].
-
Decarboxylation: The unstable carbamic acid rapidly decarboxylates, releasing the free, active amine payload.
Tandem cleavage pathway of β-glucuronide ADCs from internalization to payload release.
Conjugation Methodology: A Self-Validating Protocol
Synthesizing the final ADC linker-payload complex requires extreme precision. The following protocol details the coupling of
Step 1: Carbamate Formation (Payload Attachment)
Causality: The pNP carbonate is highly reactive but susceptible to hydrolysis. The reaction must be performed under strictly anhydrous conditions using a mild, non-nucleophilic base to prevent the degradation of the electrophile.
-
Preparation: Dissolve
-D-glucuronide-pNP-carbonate (1.2 eq) and the amine-bearing payload (1.0 eq) in anhydrous DMF or DMSO. -
Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq) and 1-Hydroxybenzotriazole (HOBt) (0.1 eq) as a catalyst. HOBt facilitates the reaction by forming an active ester intermediate that minimizes side reactions.
-
Reaction: Stir at room temperature in the dark for 16-24 hours.
-
Validation: Monitor the reaction via LC-MS. The disappearance of the payload mass and the appearance of the intermediate carbamate mass confirms completion. The release of free p-nitrophenol (visible as a distinct yellow byproduct) serves as a macroscopic, self-validating indicator of reaction progress.
Step 2: Global Deprotection
Causality: The glucuronide is protected by acetyl groups and a methyl ester to prevent interference during the coupling step. These must be removed to restore the extreme hydrophilicity required for the final ADC[3].
-
Reagent Addition: Cool the reaction mixture to 0°C. Add an aqueous solution of LiOH (5.0 eq relative to the intermediate).
-
Hydrolysis: Stir for 2-4 hours at 0°C. The basic conditions will simultaneously cleave the tri-O-acetyl groups, the methyl ester, and the Fmoc protecting group (if present on the linker extension)[4].
-
Quenching: Neutralize the reaction with dilute acetic acid to pH 6-7 to prevent degradation of the payload.
-
Purification: Purify the fully deprotected linker-payload via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Step-by-step synthetic workflow for assembling the β-glucuronide linker-payload complex.
Pharmacokinetics and ADC Stability
The integration of the
The extreme hydrophilicity of the deprotected glucuronide masks the hydrophobicity of potent payloads. This structural adjustment results in:
-
Reduced Aggregation: Lower propensity for the ADC to form high-molecular-weight aggregates in systemic circulation[2].
-
Enhanced Serum Stability:
-glucuronidase is highly sequestered in lysosomes and is virtually absent in systemic circulation (at physiological pH 7.4), unlike certain proteases that can prematurely cleave peptide-based linkers[3]. -
Improved Therapeutic Index: By minimizing off-target payload release, the maximum tolerated dose (MTD) is often significantly increased, widening the therapeutic window[2].
Conclusion
The
References
-
Bargh, J. D., et al. "Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates." Bioconjugate Chemistry, ACS Publications, 2021.[Link]
-
Bargh, J. D., et al. "Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates." BioRxiv, 2021.[Link]
-
Eckhard, U., et al. "Linker Architectures as Steric Auxiliaries for Altering Enzyme-Mediated Payload Release from Bioconjugates." Bioconjugate Chemistry, ACS Publications, 2021.[Link]
- Seattle Genetics, Inc. "Beta-glucuronide-linker drug conjugates.
Sources
- 1. �-D-glucuronide-pNP-carbonate, 894095-98-8 | BroadPharm [broadpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates | bioRxiv [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 894095-98-8 | β-D-glucuronide-pNP-carbonate | ADC Linker | Ambeed.com [ambeed.com]
- 6. β-D-glucuronide-pNP-carbonate | ADC linker | TargetMol [targetmol.com]
- 7. WO2007011968A2 - Beta-glucuronide-linker drug conjugates - Google Patents [patents.google.com]
